molecular formula C18H15BrN4O2S B280080 N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(3-hydroxyphenyl)thiourea

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(3-hydroxyphenyl)thiourea

Cat. No.: B280080
M. Wt: 431.3 g/mol
InChI Key: NKIWUFZYCJDDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(3-hydroxyphenyl)thiourea is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(3-hydroxyphenyl)thiourea typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a quinone derivative, while substitution of the bromine atom can yield various substituted pyrazoles .

Mechanism of Action

The mechanism of action of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(3-hydroxyphenyl)thiourea involves its interaction with specific molecular targets. The bromine atom on the pyrazole ring and the hydroxyl group on the phenyl ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of their activity .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the benzamide moiety.

    N-(3-hydroxyphenyl)benzamide: Similar structure but without the pyrazole ring.

    4-bromo-1H-pyrazol-5-amine: Another pyrazole derivative with different substitution patterns.

Uniqueness

The uniqueness of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(3-hydroxyphenyl)thiourea lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides multiple sites for functionalization, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C18H15BrN4O2S

Molecular Weight

431.3 g/mol

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-[(3-hydroxyphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C18H15BrN4O2S/c19-14-9-20-23(11-14)10-12-4-6-13(7-5-12)17(25)22-18(26)21-15-2-1-3-16(24)8-15/h1-9,11,24H,10H2,(H2,21,22,25,26)

InChI Key

NKIWUFZYCJDDPZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Origin of Product

United States

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